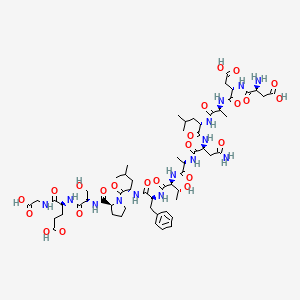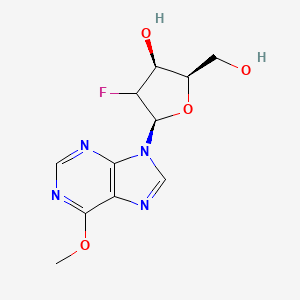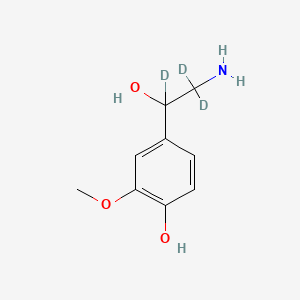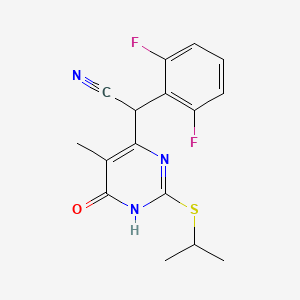
(Thr17)-c-Jun (11-23)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Thr17)-c-Jun (11-23) 是一种源自 c-Jun 蛋白的肽片段,c-Jun 蛋白是激活蛋白-1 (AP-1) 转录因子复合物的组成部分。该肽包含 17 位的苏氨酸残基,并跨越 c-Jun 蛋白的第 11 至 23 个氨基酸。c-Jun 蛋白在调节响应各种刺激(包括压力、细胞因子和生长因子)的基因表达中起着至关重要的作用。
准备方法
合成路线和反应条件
(Thr17)-c-Jun (11-23) 的合成通常涉及固相肽合成 (SPPS)。该方法允许将氨基酸依次添加到固定在固体树脂上的不断增长的肽链上。该过程包括以下步骤:
树脂负载: 第一个氨基酸连接到树脂上。
脱保护: 去除氨基酸上的保护基团。
偶联: 将下一个氨基酸(其氨基受保护)活化并偶联到不断增长的链上。
重复: 重复步骤 2 和 3 直到获得所需的肽序列。
裂解: 将肽从树脂上裂解并脱保护以生成最终产物。
工业生产方法
(Thr17)-c-Jun (11-23) 的工业生产遵循类似的原则,但规模更大。自动化肽合成器通常用于提高效率和一致性。高效液相色谱 (HPLC) 的使用确保了合成肽的纯度。
化学反应分析
反应类型
(Thr17)-c-Jun (11-23) 可以发生各种化学反应,包括:
氧化: 苏氨酸残基可以氧化形成羟基。
还原: 还原反应可以靶向存在的二硫键。
取代: 氨基酸残基可以被取代以改变肽的性质。
常用试剂和条件
氧化: 过氧化氢或其他氧化剂。
还原: 二硫苏糖醇 (DTT) 或其他还原剂。
取代: 特定的氨基酸衍生物和偶联试剂,如 HBTU(O-苯并三唑-N,N,N',N'-四甲基-脲基六氟磷酸盐)。
主要形成的产物
这些反应形成的主要产物取决于对肽进行的具体修饰。例如,苏氨酸的氧化可以生成羟基化的肽,而取代反应可以生成具有改变的氨基酸序列的肽。
科学研究应用
(Thr17)-c-Jun (11-23) 在科学研究中有多种应用:
化学: 用作研究肽合成和修饰技术模型肽。
生物学: 研究其在信号转导通路和基因表达调控中的作用。
医学: 探索其在开发针对 AP-1 相关通路的治疗剂方面的潜力。
工业: 用于生产基于肽的产品,以及用作分析技术中的标准品。
作用机制
(Thr17)-c-Jun (11-23) 的作用机制涉及它与 AP-1 转录因子复合物的相互作用。该肽可以影响 c-Jun 与 DNA 的结合,从而调节靶基因的转录。这种调控会影响各种细胞过程,包括增殖、分化和凋亡。分子靶标包括 AP-1 响应基因启动子区域中的特定 DNA 序列。
相似化合物的比较
类似化合物
(Thr17)-c-Jun (1-10): c-Jun 的另一个肽片段,但具有不同的序列。
(Ser63)-c-Jun (11-23): 与 Thr17 相似的肽,但在 17 位使用丝氨酸而不是苏氨酸。
(Thr17)-c-Fos (11-23): 源自 c-Fos 的肽,c-Fos 是 AP-1 复合物的另一个组成部分。
独特性
(Thr17)-c-Jun (11-23) 的独特性在于其特定的序列以及 17 位存在苏氨酸。该特定序列使其能够与 AP-1 复合物独特地相互作用,并以与其他类似肽不同的方式影响基因表达。
属性
分子式 |
C58H88N14O23 |
|---|---|
分子量 |
1349.4 g/mol |
IUPAC 名称 |
(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-(carboxymethylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C58H88N14O23/c1-26(2)18-34(65-47(84)28(5)62-52(89)37(23-44(80)81)66-49(86)32(59)21-43(78)79)53(90)67-36(22-41(60)75)51(88)63-29(6)48(85)71-46(30(7)74)57(94)68-35(20-31-12-9-8-10-13-31)54(91)69-38(19-27(3)4)58(95)72-17-11-14-40(72)56(93)70-39(25-73)55(92)64-33(15-16-42(76)77)50(87)61-24-45(82)83/h8-10,12-13,26-30,32-40,46,73-74H,11,14-25,59H2,1-7H3,(H2,60,75)(H,61,87)(H,62,89)(H,63,88)(H,64,92)(H,65,84)(H,66,86)(H,67,90)(H,68,94)(H,69,91)(H,70,93)(H,71,85)(H,76,77)(H,78,79)(H,80,81)(H,82,83)/t28-,29-,30+,32-,33-,34-,35-,36-,37-,38-,39-,40-,46-/m0/s1 |
InChI 键 |
HPJFOHSTJLBFFY-RRQIOJLJSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)N)O |
规范 SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[9-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12397257.png)


![(3E)-1,7,7-trimethyl-3-[(2,3,5,6-tetradeuterio-4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B12397273.png)




![4-Amino-5-iodo-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12397301.png)
![2-Amino-6-chloro-9-[(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)]-9H-purine](/img/structure/B12397302.png)

![2,2,2-Trifluoro-1-[3-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)-2,1,3-benzoxadiazol-6-yl]phenyl]ethanol](/img/structure/B12397326.png)

